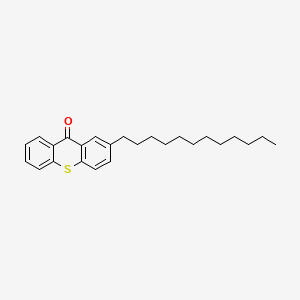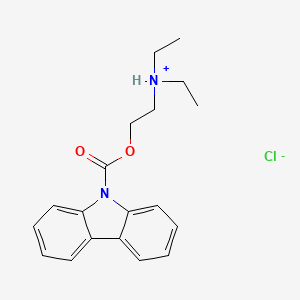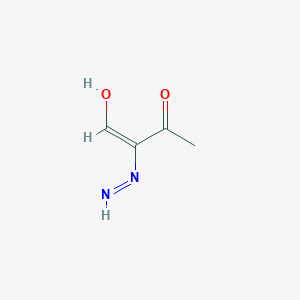
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide is a chemical compound with the molecular formula C12H11NS.BrH and a molecular weight of 282.199 . This compound is part of the naphthothiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide typically involves the reaction of 2-methylnaphthalene with thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide can be compared with other similar compounds in the naphthothiazole family, such as:
2-Methylnaphtho[1,2-d]thiazole: This compound has a similar structure but lacks the hydrobromide component.
Naphtho[1,2-d]thiazole: Another related compound with different substituents on the thiazole ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63467-32-3 |
|---|---|
Fórmula molecular |
C12H12BrNS |
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole;hydrobromide |
InChI |
InChI=1S/C12H11NS.BrH/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8;/h2,4,6-7H,3,5H2,1H3;1H |
Clave InChI |
POLHIQIGPYAYOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC3=C2CCC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


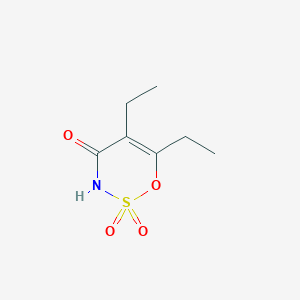

![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
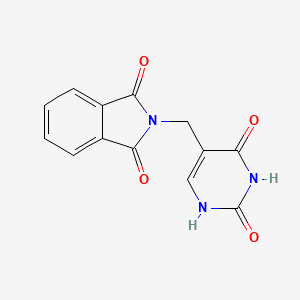

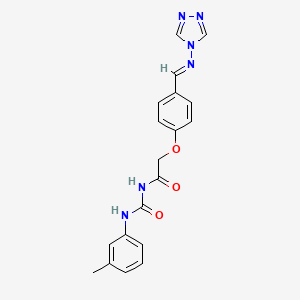
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)

